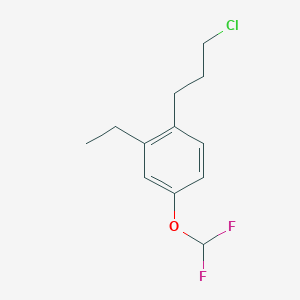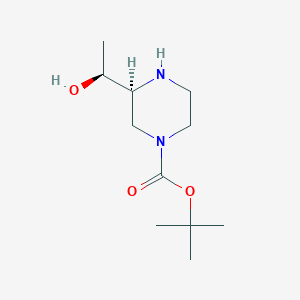
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative Piperazine compounds are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of the protected piperazine with mesyl chloride, followed by treatment with sodium cyanide, gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of microwave reactors and heterogeneous catalysis can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Applications De Recherche Scientifique
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can modulate the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells. The compound’s binding to these channels can inhibit their function, leading to potential therapeutic effects in conditions like pain and epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple heterocyclic compound with similar structural features.
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A closely related compound with a hydroxymethyl group instead of a hydroxyethyl group.
N-Substituted Piperazines: Compounds with various substituents on the piperazine ring, exhibiting different biological activities.
Uniqueness
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for scientific research and drug development .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-13(6-5-12-9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
XOXBPNDQYPIGEC-IUCAKERBSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CN(CCN1)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C1CN(CCN1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


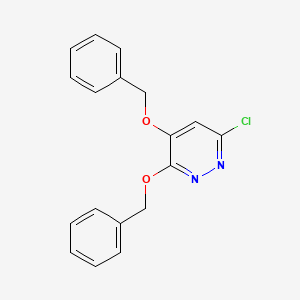
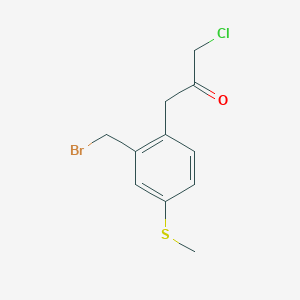
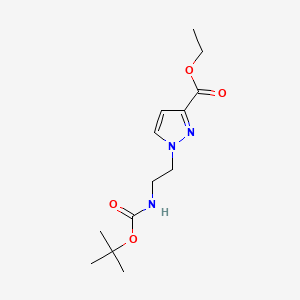
![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
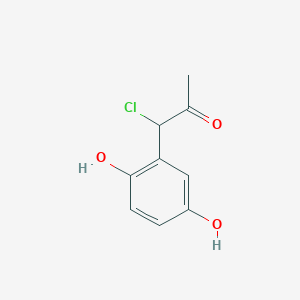

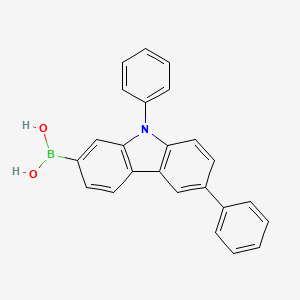

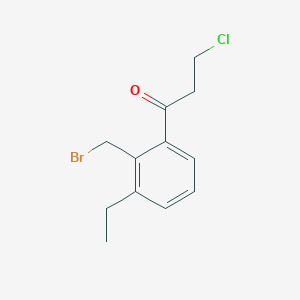
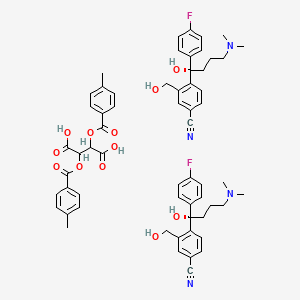
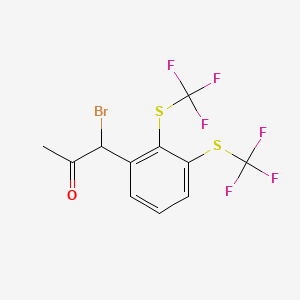
![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)

